molecular formula C21H26N2O3S B3757490 2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3757490
M. Wt: 386.5 g/mol
InChI Key: HYPTXQDSXDEUQZ-UHFFFAOYSA-N
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Description

2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Attachment of the butanoylamino group: This step involves the reaction of the benzothiophene core with a butanoyl chloride derivative in the presence of a base.

    Introduction of the 2,5-dimethylphenoxy group: This is typically done through an etherification reaction using 2,5-dimethylphenol and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the carbonyl groups to alcohols.

    Substitution: This can involve the replacement of the phenoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of new materials with unique electronic or optical properties.

    Biology: It can be used in studies involving cell signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,4-Dimethylphenoxy)butanoylamino]benzamide
  • 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the specific positioning of the dimethylphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-[4-(2,5-dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-13-9-10-14(2)16(12-13)26-11-5-8-18(24)23-21-19(20(22)25)15-6-3-4-7-17(15)27-21/h9-10,12H,3-8,11H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPTXQDSXDEUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 5
2-[4-(2,5-Dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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